molecular formula C8H7BrCl3NO B14424554 1-(3,3,3-Trichloro-2-oxopropyl)pyridin-1-ium bromide CAS No. 80615-96-9

1-(3,3,3-Trichloro-2-oxopropyl)pyridin-1-ium bromide

Cat. No.: B14424554
CAS No.: 80615-96-9
M. Wt: 319.4 g/mol
InChI Key: QGHLSBGIFUEHBP-UHFFFAOYSA-M
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Description

1-(3,3,3-Trichloro-2-oxopropyl)pyridin-1-ium bromide is a chemical compound known for its unique structure and reactivity. It is a pyridinium salt with a trichloromethyl ketone group, making it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3,3-Trichloro-2-oxopropyl)pyridin-1-ium bromide typically involves the reaction of pyridine with 1,1,1-trichloroacetone in the presence of a brominating agent. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,3,3-Trichloro-2-oxopropyl)pyridin-1-ium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles like amines, alcohols, and thiols. Reaction conditions often involve mild temperatures and solvents like dichloromethane or acetonitrile to facilitate the reactions.

Major Products Formed

The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine can yield a corresponding amide derivative .

Scientific Research Applications

1-(3,3,3-Trichloro-2-oxopropyl)pyridin-1-ium bromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3,3,3-Trichloro-2-oxopropyl)pyridin-1-ium bromide involves its reactivity with nucleophiles and electrophiles. The trichloromethyl ketone group is highly reactive, allowing the compound to participate in various chemical reactions. The pyridinium ion can stabilize reaction intermediates, facilitating the formation of new bonds and products .

Comparison with Similar Compounds

Similar Compounds

    1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide: Similar structure but with fluorine atoms instead of chlorine.

    1-(3,3,3-Trichloro-2-oxopropyl)pyridin-1-ium chloride: Similar structure but with a chloride ion instead of bromide.

Uniqueness

1-(3,3,3-Trichloro-2-oxopropyl)pyridin-1-ium bromide is unique due to its combination of a trichloromethyl ketone group and a pyridinium ion. This combination provides distinct reactivity and stability, making it valuable for various chemical and biochemical applications .

Properties

CAS No.

80615-96-9

Molecular Formula

C8H7BrCl3NO

Molecular Weight

319.4 g/mol

IUPAC Name

1,1,1-trichloro-3-pyridin-1-ium-1-ylpropan-2-one;bromide

InChI

InChI=1S/C8H7Cl3NO.BrH/c9-8(10,11)7(13)6-12-4-2-1-3-5-12;/h1-5H,6H2;1H/q+1;/p-1

InChI Key

QGHLSBGIFUEHBP-UHFFFAOYSA-M

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)C(Cl)(Cl)Cl.[Br-]

Origin of Product

United States

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